N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline
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Overview
Description
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline typically involves the reaction of 2,5-dimethyl-4-nitropyrazole with an appropriate aniline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share a similar aromatic structure and are used in various chemical and biological applications.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another compound with a similar aromatic core, used in different industrial and research contexts.
Uniqueness
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C13H14N4O2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline |
InChI |
InChI=1S/C13H14N4O2/c1-10-13(17(18)19)12(16(2)15-10)8-9-14-11-6-4-3-5-7-11/h3-9,14H,1-2H3 |
InChI Key |
CRFUMOIFSZQDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2)C |
Origin of Product |
United States |
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